

Application Note: Determination of Higenamine in Dietary Supplements by UHPLC/MS/MS

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Compound of Interest

Compound Name: *Higenamine hydrochloride*

Cat. No.: *B191411*

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Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) method for the quantification of higenamine in various dietary supplement matrices. Higenamine, a compound found in several plants, is a beta-2 agonist and has been on the World Anti-Doping Agency (WADA) Prohibited List since 2017.[1][2] Its presence in dietary supplements, sometimes undeclared, necessitates a reliable analytical method for regulatory and quality control purposes.[1] The described protocol utilizes hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation of the polar higenamine molecule, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine analysis in a laboratory setting.

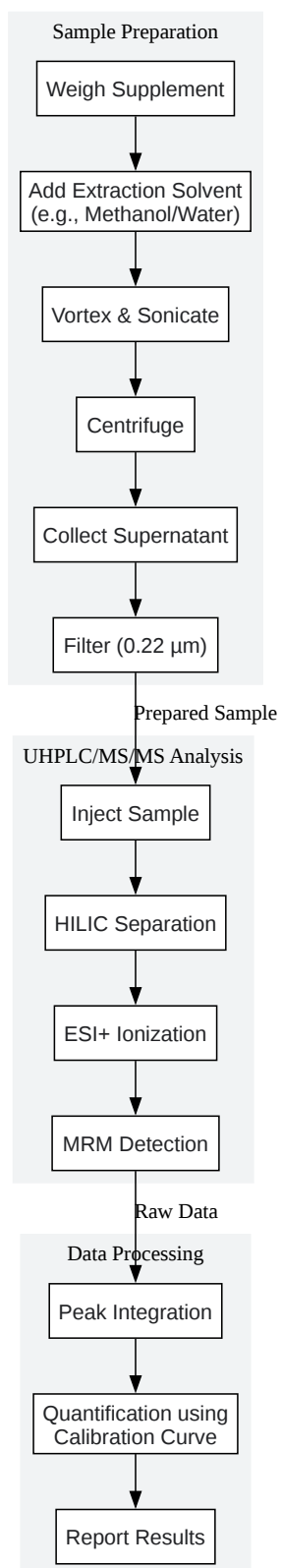
Introduction

Higenamine (also known as norcoclaurine) is a naturally occurring benzyloquinoline alkaloid found in a variety of plants, including those from the Nandina, Aconitum, Asarum, Galium, Annona, and Nelumbo genera.[1][2][3] It is often included in dietary supplements marketed for weight loss and as a pre-workout aid due to its purported fat-burning and performance-enhancing effects.[2] As a beta-2 agonist, higenamine can exert physiological effects such as increased heart rate and bronchodilation.[2] Due to its potential for misuse in sports, the World Anti-Doping Agency (WADA) has prohibited its use at all times.[1][2] Consequently, sensitive

and specific analytical methods are crucial for the detection and quantification of higenamine in dietary supplements to ensure consumer safety and compliance with anti-doping regulations.

This application note provides a detailed protocol for a UHPLC/MS/MS method specifically developed and validated for the determination of higenamine in complex dietary supplement matrices.

Experimental Workflow



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Caption: Overall experimental workflow for higenamine analysis.

Materials and Methods

Reagents and Materials

- Higenamine reference standard
- Quercetin (Internal Standard)[\[1\]](#)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Dietary supplement samples

Instrumentation

- UHPLC system (e.g., Waters ACQUITY UPLC)
- Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
- Analytical column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm [\[1\]](#)

Sample Preparation Protocol

- Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.
- Add 10 mL of an extraction solvent (e.g., methanol/water 70:30, v/v).
- Spike with an appropriate amount of internal standard (Quercetin).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the mixture for 30 minutes in a water bath.
- Centrifuge the sample at 4000 rpm for 10 minutes.

- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.

UHPLC/MS/MS Protocol

UHPLC Conditions:

- Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm[1]
- Mobile Phase A: 0.1% Formic acid in water[1]
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.2 mL/min[1]
- Gradient: Isocratic at 30% A and 70% B[1]
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Run Time: 5 minutes

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[1]
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon

- Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Higenamine (Quantifier)	272.08	107.01	0.1	30	20
Higenamine (Qualifier 1)	272.08	161.07	0.1	30	15
Higenamine (Qualifier 2)	272.08	77.08	0.1	30	35
Quercetin (IS)	303.00	153.00	0.1	40	25

Note: The specific cone voltages and collision energies may require optimization for individual instruments.

Results and Discussion

The developed UHPLC/MS/MS method provides excellent separation and detection of higenamine in dietary supplement extracts. The use of HILIC chromatography is particularly advantageous for retaining and separating the polar higenamine molecule, which may have poor retention on traditional reversed-phase columns.[1] The MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for higenamine and the internal standard.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of the validation results is presented in the table below.

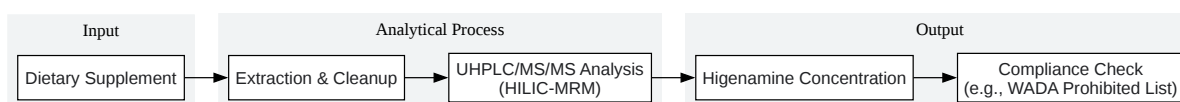
Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy (Recovery)	92.5% - 108.3%
Precision (RSD%)	< 10%

The linearity of the method was established over a wide concentration range, demonstrating its suitability for quantifying varying levels of higenamine in different supplements. The low LOD and LOQ highlight the high sensitivity of the method, enabling the detection of even trace amounts of the analyte. The accuracy and precision data indicate that the method is reliable and reproducible.

Conclusion

The UHPLC/MS/MS method described in this application note is a highly effective tool for the determination of higenamine in dietary supplements. The protocol is sensitive, selective, and has been validated to ensure reliable and accurate quantification. This method can be readily implemented in quality control laboratories for the routine screening of dietary supplements to ensure regulatory compliance and protect consumers from ingesting undeclared and potentially harmful substances.

Higenamine Analysis Logic Diagram



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Caption: Logical flow from sample to compliance decision.

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